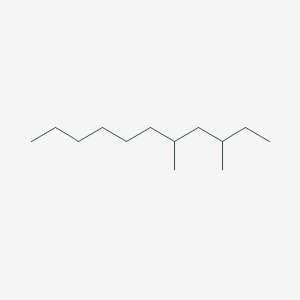
3,5-Dimethylundecane
Description
3,5-Dimethylundecane (C₁₃H₂₈; molecular weight: 184.36 g/mol; CAS: 17312-81-1) is a branched alkane characterized by methyl groups at the 3rd and 5th positions of an undecane backbone. It is structurally defined by its IUPAC name undecane, 3,5-dimethyl and InChIKey YSUJWFQMTUVXNQ-UHFFFAOYSA-N . This compound is primarily studied for its physicochemical properties, such as chromatographic retention behavior, and ecological roles in plant root exudates and insect interactions .
Propriétés
Numéro CAS |
17312-81-1 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3 |
Clé InChI |
YSUJWFQMTUVXNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)CC(C)CC |
SMILES canonique |
CCCCCCC(C)CC(C)CC |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'amphotéricine B est un produit naturel dérivé de la bactérie Streptomyces nodosus. La préparation implique la fermentation de la bactérie suivie de processus d'extraction et de purification. Le composé est généralement isolé du bouillon de fermentation à l'aide de solvants organiques et purifié davantage par des techniques chromatographiques .
Méthodes de production industrielle
La production industrielle d'amphotéricine B implique une fermentation à grande échelle de Streptomyces nodosus dans des conditions contrôlées. Le processus de fermentation est optimisé pour maximiser le rendement, et le composé est extrait à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait brut est ensuite soumis à diverses étapes de purification, notamment la cristallisation et la chromatographie, pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Applications de recherche scientifique
L'amphotéricine B a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les macrolides polyènes et leurs interactions avec les membranes cellulaires.
Biologie : Employé dans la recherche sur la biologie cellulaire fongique et la biophysique des membranes.
Médecine : Investigué pour ses propriétés antifongiques et son utilisation potentielle dans le traitement des infections fongiques, de la leishmaniose et d'autres maladies parasitaires.
Mécanisme d'action
L'amphotéricine B exerce ses effets antifongiques en se liant à l'ergostérol dans la membrane cellulaire fongique. Cette liaison perturbe l'intégrité de la membrane, conduisant à la formation de pores qui permettent la fuite de composants intracellulaires essentiels, tels que les ions potassium et d'autres petites molécules. Cette perturbation entraîne finalement la mort cellulaire. Les cibles moléculaires comprennent l'ergostérol et d'autres stérols présents dans la membrane cellulaire fongique.
Applications De Recherche Scientifique
Amphotericin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyene macrolides and their interactions with cell membranes.
Biology: Employed in research on fungal cell biology and membrane biophysics.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections, leishmaniasis, and other parasitic diseases.
Mécanisme D'action
Amphotericin B exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding disrupts the membrane’s integrity, leading to the formation of pores that allow the leakage of essential intracellular components, such as potassium ions and other small molecules. This disruption ultimately results in cell death. The molecular targets include ergosterol and other sterols present in the fungal cell membrane .
Comparaison Avec Des Composés Similaires
Table 1: Key Properties of 3,5-Dimethylundecane and Structural Isomers
Structural Insights :
- Branching Position: The position of methyl groups significantly impacts chromatographic retention. For example, this compound has a higher Kovats retention index (1207.2) compared to less branched isomers like 2,6-dimethylundecane (retention time: 1.7), reflecting stronger interactions with nonpolar stationary phases .
Key Findings :
- Allelochemical Activity : this compound is exuded by Desmodium uncinatum at higher concentrations, suggesting a role in plant-plant competition. In contrast, 2,3-dimethylundecane in rice exudates negatively affects germination, highlighting branching-dependent bioactivity .
Chromatographic and Analytical Behavior
Table 3: Gas Chromatography Data for Selected Alkanes
Analytical Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


